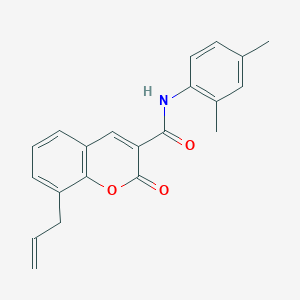
2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenoxyethylamine and is characterized by the presence of an ethoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine typically involves the reaction of 2-ethoxyphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with methylamine to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and phase-transfer catalysts such as tetrabutylammonium bromide are often used to enhance the reaction rate and efficiency. The final product is purified through recrystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets, such as adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle relaxation and neurotransmitter release. The pathways involved include the inhibition of cyclic AMP production and the activation of protein kinase A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenoxy)ethyl bromide: An intermediate in the synthesis of 2-(2-Ethoxy-phenoxy)-1-methyl-ethylamine.
Tamsulosin: A pharmaceutical agent with a similar phenoxyethylamine backbone used to treat benign prostatic hyperplasia
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2S)-1-(2-ethoxyphenoxy)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-8-9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
ZPGZPXNCKGKLMF-VIFPVBQESA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1OC[C@H](C)N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12127900.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B12127903.png)

![[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B12127917.png)
![Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127920.png)
![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)


![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)

![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)
